molecular formula C20H21NO4 B12609626 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid CAS No. 649773-82-0

3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B12609626
CAS No.: 649773-82-0
M. Wt: 339.4 g/mol
InChI Key: HSQASAGSRBGUGE-UHFFFAOYSA-N
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Description

3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a benzoic acid derivative featuring a pyrrolidinone ring substituted with a 4-isopropylphenoxy group. While direct pharmacological data are unavailable in the provided evidence, its structural analogs (e.g., benzimidazole derivatives) have been studied for crystallographic properties and synthesis pathways .

Properties

CAS No.

649773-82-0

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

3-[2-oxo-3-(4-propan-2-ylphenoxy)pyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C20H21NO4/c1-13(2)14-6-8-17(9-7-14)25-18-10-11-21(19(18)22)16-5-3-4-15(12-16)20(23)24/h3-9,12-13,18H,10-11H2,1-2H3,(H,23,24)

InChI Key

HSQASAGSRBGUGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2CCN(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate amine and carboxylic acid derivatives under acidic or basic conditions.

    Attachment of the Isopropylphenoxy Group: This step often involves nucleophilic substitution reactions where the phenoxy group is introduced to the pyrrolidinone ring.

    Benzoic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: This compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the Benzoic Acid-Pyrrolidinone Family

The compound belongs to a family of benzoic acid derivatives with pyrrolidinone and phenoxy substitutions. Key structural analogs include:

3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic Acid
  • Molecular Formula : C₂₄H₂₅N₃O₅
  • Key Features: Incorporates a benzimidazole ring linked via a propyl chain to the pyrrolidinone, with an ethoxycarbonyl substituent.
  • Crystallography: Monoclinic (space group P21/c), Z = 4, V = 2068.71 ų, with refined R factor = 0.064 .
  • Synthesis : Prepared via multi-step organic reactions, characterized by X-ray diffraction .
3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic Acid
  • Molecular Formula: C₂₀H₂₁NO₄ (calculated)
  • Key Features: Substituted with a 3-ethylphenoxy group instead of 4-isopropylphenoxy.
  • Properties : Likely lower molecular weight (~347.4 g/mol) compared to the target compound (~365.4 g/mol), influencing solubility and bioavailability.
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic Acid
  • Molecular Formula: C₁₉H₁₇NO₆ (calculated)

Comparative Analysis of Structural and Physical Properties

Compound Molecular Formula Phenoxy Substituent Heterocyclic System Molecular Weight (g/mol) Crystallographic Data
3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid C₂₁H₂₃NO₄ 4-Isopropylphenoxy Pyrrolidinone ~365.4 Not reported
3-{5-Ethoxycarbonyl-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazol-2-yl}benzoic acid C₂₄H₂₅N₃O₅ Ethoxycarbonyl-benzimidazole Pyrrolidinone + Benzimidazole 435.47 Monoclinic, P21/c, R = 0.064
3-(3-(3-Ethylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid C₂₀H₂₁NO₄ 3-Ethylphenoxy Pyrrolidinone ~347.4 Not reported
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid C₁₉H₁₇NO₆ Benzo[d][1,3]dioxol-5-yloxy Pyrrolidinone ~355.3 Not reported
Key Observations:

Substituent Effects: The 4-isopropylphenoxy group in the target compound increases steric bulk compared to 3-ethylphenoxy or benzodioxole analogs, which may affect binding affinity in biological systems.

Heterocyclic Complexity : The benzimidazole derivative (C₂₄H₂₅N₃O₅) exhibits a more complex heterocyclic system, leading to higher molecular weight and crystallographic rigidity .

Crystallographic Data : Only the benzimidazole analog has detailed crystallographic data, suggesting its structural stability under experimental conditions. The absence of such data for the target compound highlights a gap for future studies.

Biological Activity

3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound notable for its unique structural features, which include a benzoic acid moiety linked to a pyrrolidine derivative. This compound has garnered significant interest in various fields of scientific research due to its potential biological activities and applications in pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C20H21NO4
  • Molecular Weight : 339.38 g/mol
  • CAS Number : 649773-82-0

The structure of the compound can be represented as follows:

3 3 4 Isopropylphenoxy 2 oxopyrrolidin 1 yl benzoic acid\text{3 3 4 Isopropylphenoxy 2 oxopyrrolidin 1 yl benzoic acid}

This compound features several functional groups that contribute to its biological activity, including a carboxylic acid group and a pyrrolidine ring, which are essential for its chemical reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid may exhibit a range of biological activities, particularly in the following areas:

2. Enzyme Interaction Studies

In silico studies have indicated that compounds similar to 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can act as inhibitors for various enzymes, including cathepsins B and L, which are involved in protein degradation pathways. The binding interactions suggest that the compound could enhance the activity of these enzymes, potentially leading to applications in enhancing proteostasis in aging cells .

3. Anticancer Potential

Preliminary data suggest that compounds with similar structures may exhibit anticancer properties by modulating cell proliferation pathways. The specific mechanisms are still under investigation, but the potential for developing this compound as an anticancer agent is promising.

The mechanism of action for 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid likely involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects.

Target Interactions

Target EnzymeBinding AffinityBiological Effect
Cathepsin BHighEnhanced proteolytic activity
Cathepsin LModeratePotential modulation of apoptosis

These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.

Synthesis and Derivatives

The synthesis of 3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions:

  • Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions.
  • Attachment of the Isopropylphenoxy Group : Nucleophilic substitution reactions introduce this group.
  • Functionalization of Benzoic Acid : This step finalizes the structure.

Potential Derivatives

The unique structure allows for the synthesis of various derivatives which may exhibit enhanced biological properties:

Compound NameStructural FeaturesPotential Activity
Compound AIsoxazole ringAntimicrobial
Compound BPropoxy groupAnti-inflammatory

These derivatives could be valuable in drug development and therapeutic applications.

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